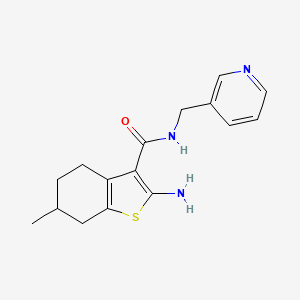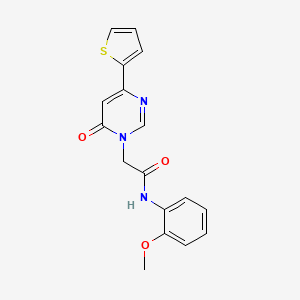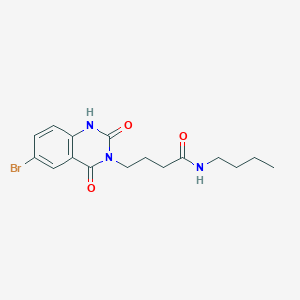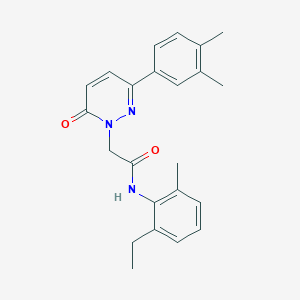![molecular formula C15H24N4O2 B2916187 (E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide CAS No. 2411337-40-9](/img/structure/B2916187.png)
(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DMXAA or ASA404 and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DMXAA is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines. This leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
DMXAA has a wide range of biochemical and physiological effects. It has been found to induce the production of cytokines, which play a key role in the immune response. DMXAA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can help to slow the growth of tumors and prevent the spread of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using DMXAA in lab experiments include its potent anti-tumor activity and its ability to activate the immune system. However, there are also some limitations to using DMXAA in lab experiments. For example, the compound is difficult to synthesize and can be expensive to produce in large quantities.
Future Directions
There are many potential future directions for research on DMXAA. One area of interest is in the development of new cancer treatments that incorporate DMXAA. Another area of interest is in the study of the compound's mechanism of action, which could lead to the development of new drugs that target the immune system. Additionally, researchers may explore the potential use of DMXAA in treating other diseases, such as autoimmune disorders and viral infections.
Conclusion:
(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide is a chemical compound that has shown great promise in scientific research. Its potent anti-tumor activity and ability to activate the immune system make it a promising candidate for the development of new cancer treatments. While there are some limitations to using DMXAA in lab experiments, the potential benefits make it an important area of study for researchers around the world.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide is a complex process that involves several steps. The compound can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
Scientific Research Applications
DMXAA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMXAA has been found to have potent anti-tumor activity and has been shown to be effective in the treatment of a wide range of cancers, including lung cancer, breast cancer, and prostate cancer.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-18(2)7-4-5-15(20)17-13-6-8-21-14(9-13)12-10-16-19(3)11-12/h4-5,10-11,13-14H,6-9H2,1-3H3,(H,17,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOVNCZOSWYVJS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC(CCO2)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CC(CCO2)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2916104.png)
![Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2916105.png)


![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)







